molecular formula C32H29N3OS B11098692 N-(3,4-dimethylphenyl)-2-{[1-(4-methylphenyl)-4,5-diphenyl-1H-imidazol-2-yl]sulfanyl}acetamide

N-(3,4-dimethylphenyl)-2-{[1-(4-methylphenyl)-4,5-diphenyl-1H-imidazol-2-yl]sulfanyl}acetamide

Cat. No.: B11098692
M. Wt: 503.7 g/mol
InChI Key: KQCWPSFUDHYOIW-UHFFFAOYSA-N
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Description

N-(3,4-dimethylphenyl)-2-{[1-(4-methylphenyl)-4,5-diphenyl-1H-imidazol-2-yl]sulfanyl}acetamide: is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a sulfanyl group, an imidazole ring, and multiple aromatic rings, which contribute to its diverse chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3,4-dimethylphenyl)-2-{[1-(4-methylphenyl)-4,5-diphenyl-1H-imidazol-2-yl]sulfanyl}acetamide typically involves multiple steps, starting with the preparation of the imidazole ring The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, formaldehyde, and ammonia or a primary amine

Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the imidazole ring or the aromatic rings, potentially leading to the formation of partially or fully hydrogenated derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents such as halogens, alkyl halides, and sulfonyl chlorides can be used under appropriate conditions (e.g., presence of a base or acid catalyst).

Major Products:

    Oxidation: Sulfoxides, sulfones

    Reduction: Hydrogenated derivatives of the imidazole ring or aromatic rings

    Substitution: Functionalized derivatives with various substituents on the aromatic rings or imidazole ring

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in various organic reactions.

    Material Science: It can be incorporated into polymers or other materials to impart specific properties such as conductivity or thermal stability.

Biology and Medicine:

    Drug Development: The compound’s unique structure makes it a potential candidate for drug development, particularly as an antimicrobial or anticancer agent.

    Biochemical Research: It can be used as a probe or inhibitor in biochemical studies to investigate specific pathways or molecular targets.

Industry:

    Chemical Manufacturing: The compound can be used as an intermediate in the synthesis of other complex organic molecules.

    Pharmaceuticals: It can be formulated into pharmaceutical products for therapeutic applications.

Mechanism of Action

The mechanism of action of N-(3,4-dimethylphenyl)-2-{[1-(4-methylphenyl)-4,5-diphenyl-1H-imidazol-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds with active site residues, leading to inhibition or activation of enzymatic activity. The aromatic rings and sulfanyl group can also participate in hydrophobic interactions and van der Waals forces, contributing to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

  • **N-(4-methylphenyl)-2-{[1-(4-methylphenyl)-4,5-diphenyl-1H-imidazol-2-yl]sulfanyl}acetamide
  • **N-(3,4-dimethylphenyl)-2-{[1-(4-methylphenyl)-4,5-diphenyl-1H-imidazol-2-yl]sulfanyl}propionamide

Comparison:

    Structural Differences: The presence of different substituents on the aromatic rings or variations in the acetamide moiety can lead to differences in chemical reactivity and biological activity.

    Unique Properties: N-(3,4-dimethylphenyl)-2-{[1-(4-methylphenyl)-4,5-diphenyl-1H-imidazol-2-yl]sulfanyl}acetamide’s unique combination of functional groups and aromatic rings imparts specific properties that may not be present in similar compounds, such as enhanced binding affinity or selectivity for certain molecular targets.

Properties

Molecular Formula

C32H29N3OS

Molecular Weight

503.7 g/mol

IUPAC Name

N-(3,4-dimethylphenyl)-2-[1-(4-methylphenyl)-4,5-diphenylimidazol-2-yl]sulfanylacetamide

InChI

InChI=1S/C32H29N3OS/c1-22-14-18-28(19-15-22)35-31(26-12-8-5-9-13-26)30(25-10-6-4-7-11-25)34-32(35)37-21-29(36)33-27-17-16-23(2)24(3)20-27/h4-20H,21H2,1-3H3,(H,33,36)

InChI Key

KQCWPSFUDHYOIW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(=C(N=C2SCC(=O)NC3=CC(=C(C=C3)C)C)C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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